1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride
CAS No.: 19985-09-2
VCID: VC0010841
Molecular Formula: C7H18Cl2N2
Molecular Weight: 201.135
* For research use only. Not for human or veterinary use.

Description |
1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride, with the CAS number 19985-09-2, is a chemical compound of significant interest in various scientific and industrial applications. This compound is characterized by its molecular formula C7H18Cl2N2 and a molecular weight of approximately 201.14 g/mol . It is often used as a building block in organic synthesis, particularly in the development of pharmaceutical compounds and specialty chemicals. Synthesis MethodsThe synthesis of 1-isopropyl-pyrrolidin-3-ylamine dihydrochloride typically involves the reaction of pyrrolidine with isopropylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form. Chemical Reactions and Applications1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions involve the use of oxidizing agents, reducing agents, and halogenating agents, leading to the formation of different derivatives.
Biological Activity and Research ApplicationsThis compound is of significant interest in pharmacology due to its potential biological activities, particularly in modulating central nervous system (CNS) functions. It interacts with neurotransmitter systems, such as serotonin and dopamine pathways, suggesting potential psychoactive properties. These interactions make it a candidate for treating neurological disorders like depression and anxiety. Interaction with Neurotransmitter Receptors1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride may interact with:
CNS Modulation and Therapeutic PotentialPreliminary studies indicate that this compound can modulate CNS activity, positioning it as a promising candidate for further research in psychiatric treatments. Its influence on mood-regulating neurotransmitters highlights its potential as an antidepressant or anxiolytic agent. Safety and Hazards1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride poses several hazards:
|
||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 19985-09-2 | ||||||||||||||||||
Product Name | 1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride | ||||||||||||||||||
Molecular Formula | C7H18Cl2N2 | ||||||||||||||||||
Molecular Weight | 201.135 | ||||||||||||||||||
IUPAC Name | 1-propan-2-ylpyrrolidin-3-amine;dihydrochloride | ||||||||||||||||||
Standard InChI | InChI=1S/C7H16N2.2ClH/c1-6(2)9-4-3-7(8)5-9;;/h6-7H,3-5,8H2,1-2H3;2*1H | ||||||||||||||||||
Standard InChIKey | VBJDQXDPLUEPER-UHFFFAOYSA-N | ||||||||||||||||||
SMILES | CC(C)N1CCC(C1)N.Cl.Cl | ||||||||||||||||||
PubChem Compound | 45789945 | ||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume